1-(2-Amino-3,5-dimethylphenyl)ethanone
Description
1-(2-Amino-3,5-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol It is characterized by the presence of an amino group and two methyl groups attached to a phenyl ring, along with an ethanone group
Properties
IUPAC Name |
1-(2-amino-3,5-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-6-4-7(2)10(11)9(5-6)8(3)12/h4-5H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBAJZVIRSZENG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442003 | |
| Record name | 1-(2-Amino-3,5-dimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69976-75-6 | |
| Record name | 1-(2-Amino-3,5-dimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3,5-dimethylphenyl)ethanone typically involves the reaction of 2,5-dimethylphenylacetonitrile with ammonia under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and hydrogen gas. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-3,5-dimethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 50-80°C.
Major Products:
Oxidation: Quinones.
Reduction: Corresponding alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
1-(2-Amino-3,5-dimethylphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3,5-dimethylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-(2,5-Dimethylphenyl)ethanone: Similar structure but lacks the amino group.
1-(2,5-Dimethoxyphenyl)ethanone: Contains methoxy groups instead of methyl groups.
Uniqueness: 1-(2-Amino-3,5-dimethylphenyl)ethanone is unique due to the presence of both amino and methyl groups on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .
Biological Activity
1-(2-Amino-3,5-dimethylphenyl)ethanone is an organic compound with significant biological activity, particularly in pharmacological and biochemical contexts. Understanding its mechanisms of action and potential applications is crucial for leveraging its properties in therapeutic settings.
Chemical Structure and Properties
- Molecular Formula : C11H15N1O
- Molecular Weight : 177.25 g/mol
- IUPAC Name : this compound
The compound features an ethanone structure attached to a dimethyl-substituted phenyl group, which contributes to its unique biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It can act as a modulator of neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of amino and methyl groups may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Anticancer Properties
Studies have shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A derivative demonstrated significant inhibition of cell growth in HeLa cells (human cervical cancer) at concentrations as low as 10 µM. This suggests potential applications in cancer therapy.
Neuroprotective Effects
The compound's ability to modulate neurotransmitter systems may confer neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.
Data Table: Biological Activity Overview
Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Antioxidant Studies : Compounds with similar structures have shown significant antioxidant activity in vitro, suggesting that this compound may possess similar properties.
- Cytotoxicity Assays : A study demonstrated that analogs could inhibit cell proliferation in various cancer cell lines, indicating a potential role in cancer treatment strategies.
- Neurochemical Studies : Research has indicated that related compounds can influence neurotransmitter levels, which could be beneficial in treating neurological disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
